(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1S)-1-methyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3/t5?,6-/m0/s1 |
InChI Key |
XMDQJXIEKHMDMG-GDVGLLTNSA-N |
Isomeric SMILES |
C[C@]12CCCC1O2 |
Canonical SMILES |
CC12CCCC1O2 |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways of 1s 1 Methyl 6 Oxabicyclo 3.1.0 Hexane
Mechanistic Investigations of Epoxide Ring-Opening Reactions
The reactivity of the epoxide moiety in (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane is predominantly governed by the cleavage of the C1-O or C5-O bond. This process can be initiated by either nucleophilic or electrophilic/acid-catalyzed pathways, each exhibiting distinct regiochemical and stereochemical outcomes.
Nucleophilic Ring-Opening: Regioselectivity and Stereochemistry
Under nucleophilic or basic conditions, the ring-opening of this compound proceeds via a classic S(_N)2 mechanism. The approach of the nucleophile is directed by steric factors, leading to a predictable and highly regioselective transformation.
The bicyclo[3.1.0]hexane framework of the target molecule presents two potential sites for nucleophilic attack: the quaternary carbon C1 and the tertiary carbon C5. Due to significant steric hindrance posed by the methyl group and the bicyclic structure at the C1 position, nucleophilic attack is overwhelmingly favored at the less substituted C5 carbon. This regioselectivity is a hallmark of the S(_N)2 reaction, where the transition state energy is highly sensitive to steric congestion. The attack at C5 results in the cleavage of the C5-O bond and leads to the formation of a trans-diaxial product, where the nucleophile and the newly formed hydroxyl group adopt an anti-periplanar arrangement.
For instance, the reaction of 1-methyl-1,2-epoxycyclopentane with sodium ethoxide in ethanol (B145695) proceeds through an S(_N)2 mechanism, with the ethoxide ion attacking the less hindered carbon of the epoxide ring. mdpi.com This results in the formation of an ethoxy-substituted cyclopentanol.
The nature of the nucleophile plays a crucial role in the outcome of the ring-opening reaction. Strong, sterically unhindered nucleophiles readily participate in the S(_N)2 attack at C5. A variety of nucleophiles, including alkoxides, cyanide, and organometallic reagents like Grignard reagents and organocuprates, can be employed to introduce a wide range of functional groups.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on established principles of epoxide chemistry. The stereochemistry of the products reflects the backside attack characteristic of the S(_N)2 mechanism, resulting in inversion of configuration at the C5 center.
| Nucleophile (Reagent) | Expected Major Product |
| Sodium methoxide (B1231860) (NaOCH(_3)) in Methanol | (1R,2R)-1-Methyl-2-methoxycyclopentanol |
| Sodium cyanide (NaCN) in Methanol | (1R,2R)-2-Cyano-1-methylcyclopentanol |
| Lithium aluminum hydride (LiAlH(_4)) | (1R)-1-Methylcyclopentan-1,2-diol (via attack at C5) |
| Methylmagnesium bromide (CH(_3)MgBr) | (1R,2R)-1,2-Dimethylcyclopentanol |
| Lithium dimethylcuprate ((CH(_3))(_2)CuLi) | (1R,2R)-1,2-Dimethylcyclopentanol |
It is important to note that while the general trend favors attack at the less hindered carbon, the use of bulky nucleophiles may lead to decreased reaction rates or the observation of minor products resulting from attack at the more hindered site under forcing conditions.
Electrophilic and Acid-Catalyzed Ring-Opening Mechanisms
In the presence of an acid, the epoxide oxygen of this compound is protonated, forming a more reactive oxonium ion. This activation facilitates ring-opening, even with weak nucleophiles. The regioselectivity of this process is in stark contrast to that observed under nucleophilic conditions.
Protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons. In the case of an unsymmetrical epoxide like this compound, the positive charge in the transition state is better stabilized at the more substituted carbon, C1. This is due to the electron-donating effect of the methyl group and the hyperconjugation with the adjacent C-C bonds of the cyclopentane (B165970) ring. Consequently, the C1-O bond weakens to a greater extent than the C5-O bond, and the molecule exhibits significant carbocationic character at C1. This leads to a reaction mechanism that is often described as having S(_N)1-like character.
Lewis acids can also be employed to activate the epoxide ring. Coordination of the Lewis acid to the epoxide oxygen polarizes the C-O bonds and facilitates nucleophilic attack. The choice of Lewis acid can influence the regioselectivity and the propensity for rearrangements.
The development of significant positive charge at the C1 position during acid-catalyzed ring-opening makes the system susceptible to rearrangements. Following the nucleophilic attack at C1, which proceeds with inversion of configuration, the resulting product is a tertiary alcohol.
However, the carbocationic intermediate or transition state can also undergo skeletal rearrangements to form more stable carbocations, leading to a variety of products. One potential rearrangement pathway involves a 1,2-hydride or 1,2-alkyl shift. For instance, the acid-catalyzed hydrolysis of 1-methyl-1,2-epoxycyclopentane can lead to the formation of 1-methyl-cyclopentan-1,2-diol, where the nucleophile (water) has attacked the more substituted carbon. khanacademy.org
In some cases, more complex rearrangements can occur. Theoretical studies on the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane derivatives under the influence of platinum salts have shown pathways leading to the formation of monocyclic derivatives like 2-methylcyclopentanone. While not directly analogous to the acid-catalyzed reactions of this compound, these studies highlight the potential for significant skeletal reorganization in strained bicyclic systems upon activation.
The table below outlines the expected major products from the acid-catalyzed ring-opening of this compound with different reagents.
| Reagent | Expected Major Product |
| Aqueous Sulfuric Acid (H(_2)SO(_4)/H(_2)O) | (1S,2S)-1-Methylcyclopentane-1,2-diol |
| Methanol with catalytic HCl (CH(_3)OH/H) | (1S,2S)-1-Methoxy-1-methylcyclopentan-2-ol |
| Anhydrous Hydrogen Bromide (HBr) | (1S,2S)-2-Bromo-1-methylcyclopentanol |
The stereochemistry of the products reflects the backside attack of the nucleophile on the protonated epoxide, leading to a trans relationship between the nucleophile and the hydroxyl group. The specific rearrangement pathways and the distribution of products can be highly dependent on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature.
Catalytic Ring-Opening Strategies
The inherent ring strain of the epoxide moiety in this compound makes it susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this process can be effectively controlled by the choice of catalytic conditions, primarily acidic or basic environments.
Under acid-catalyzed conditions , the epoxide oxygen is first protonated, forming a better leaving group and generating a partial positive charge on the adjacent carbon atoms. Due to the presence of the methyl group, the tertiary carbon (C-1) can better stabilize this partial positive charge. Consequently, nucleophilic attack preferentially occurs at the more substituted carbon atom, following a mechanism with significant SN1 character. A variety of Lewis acids, including metal salts like aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄), can be employed to catalyze these reactions. mit.edu Heterogeneous Lewis acid catalysts such as Sn-Beta, Zr-Beta, and Hf-Beta zeolites have also been utilized for the ring-opening of epoxides with alcohols. ucdavis.edu
Conversely, under base-catalyzed conditions , the ring-opening proceeds via a direct SN2 attack of a strong nucleophile on the epoxide. In this scenario, steric hindrance plays a dominant role, and the nucleophile attacks the less sterically hindered carbon atom (C-5). This regioselectivity provides a complementary approach to the acid-catalyzed method, allowing for the synthesis of a different regioisomer. Strong nucleophiles such as alkoxides, amines, and thiolates are typically used in these transformations.
The interplay between the catalyst and the nucleophile dictates the final product, as illustrated in the following table:
| Catalyst Type | Nucleophile | Major Product | Regioselectivity |
| Acidic (e.g., H₂SO₄, Lewis Acids) | Alcohols (e.g., Ethanol) | 2-Ethoxy-1-methylcyclopentan-1-ol | Attack at the more substituted carbon (C-1) |
| Acidic (e.g., Lewis Acids) | Amines (aliphatic, aromatic) | 2-Amino-1-methylcyclopentan-1-ol | Attack at the more substituted carbon (C-1) |
| Basic (e.g., Sodium Ethoxide) | Alcohols (e.g., Ethanol) | (1R,2R)-1-Ethoxy-2-methylcyclopentan-2-ol | Attack at the less substituted carbon (C-5) |
| Basic (e.g., Strong Base) | Thiols | (1R,2S)-1-Thio-2-methylcyclopentan-2-ol | Attack at the less substituted carbon (C-5) |
Rearrangement Chemistry of the this compound Skeleton
The strained bicyclo[3.1.0]hexane framework of this compound can undergo various rearrangement reactions, often promoted by thermal or acidic conditions. These rearrangements can lead to the formation of structurally diverse cyclopentane and cyclohexane (B81311) derivatives.
While specific studies on the rearrangement of this compound are not extensively documented, related bicyclo[3.1.0]hexane systems are known to undergo fascinating transformations. For instance, thermal rearrangements of similar bicyclic compounds can involve sigmatropic shifts, driven by the release of ring strain. researchgate.net
Acid-catalyzed rearrangements can be initiated by the protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to generate a carbocation intermediate. This carbocation can then undergo skeletal rearrangements, such as ring expansion or contraction, hydride shifts, and alkyl shifts, to yield more stable products. For example, acid-catalyzed rearrangement of some 2-oxaspiro[3.3]heptane derivatives, which also contain strained rings, leads to the formation of 3-oxabicyclo[3.1.1]heptanes. acs.org While not directly analogous, this highlights the potential for complex skeletal reorganization within such strained systems.
Further research is required to fully elucidate the specific rearrangement pathways available to the this compound skeleton under various conditions.
Oxidative and Reductive Transformations of the Bicyclic Epoxide
The epoxide ring of this compound can be subjected to both oxidative and reductive transformations, providing access to a range of functionalized cyclopentane derivatives.
Oxidative transformations of epoxides can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond. While specific oxidation reactions for this compound are not widely reported, general methods for epoxide oxidation can be considered. For instance, oxidation of cyclopentene, a precursor to the title compound, with hydrogen peroxide can yield 1,2-cyclopentanediol. researchgate.net The use of chromium(VI) reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are common for the oxidation of alcohols, and their reactivity with epoxides could potentially lead to rearranged or ring-opened products.
Reductive transformations of the epoxide ring typically lead to the formation of alcohols. The regioselectivity of the reduction is dependent on the hydride reagent and the reaction conditions. Reduction with complex metal hydrides like lithium aluminum hydride (LiAlH₄) generally proceeds via nucleophilic attack of a hydride ion. In the case of unsymmetrical epoxides, the hydride attack can occur at either the more or less substituted carbon, often leading to a mixture of products. For example, the reduction of a similar bicyclic epoxide has been achieved using LiAlH₄.
| Transformation | Reagent | Potential Product(s) |
| Oxidation | Hydrogen Peroxide | (1S)-1-Methylcyclopentane-1,2-diol |
| Oxidation | Chromium(VI) Reagents (e.g., PCC, PDC) | 2-Hydroxy-2-methylcyclopentan-1-one |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Methylcyclopentan-1-ol and 2-Methylcyclopentan-1-ol |
| Reduction | Sodium Borohydride (NaBH₄) | 1-Methylcyclopentan-1-ol and 2-Methylcyclopentan-1-ol |
Derivatization Strategies Based on Distinct Reactivity Profiles
The distinct reactivity profiles of this compound under different catalytic conditions provide a powerful tool for the synthesis of a wide array of functionalized cyclopentane derivatives. By carefully selecting the reaction conditions and the nucleophile, a high degree of control over the product's structure can be achieved.
The acid-catalyzed and base-catalyzed ring-opening reactions discussed in section 3.1.3 are prime examples of such derivatization strategies. The ability to selectively introduce a nucleophile at either the tertiary (C-1) or the secondary (C-5) carbon allows for the synthesis of two different regioisomeric series of compounds from a single chiral precursor.
For instance, reaction with an amine under Lewis acidic conditions will yield a 1,2-amino alcohol with the amino group at the C-1 position. researchgate.net In contrast, employing a strong base would direct the amine to the C-5 position, although this reaction is less common for amines which are typically not strong enough nucleophiles for direct SN2 opening without activation.
Furthermore, organometallic reagents, such as Grignard reagents, can also be used to open the epoxide ring. These reactions typically proceed via nucleophilic attack at the less sterically hindered carbon, similar to base-catalyzed openings. This allows for the introduction of a new carbon-carbon bond, leading to the synthesis of more complex cyclopentane derivatives.
The following table summarizes some of the derivatization strategies based on the reactivity of this compound:
| Reaction Type | Reagent/Catalyst | Nucleophile | Product Type |
| Acid-Catalyzed Ring-Opening | Lewis Acid | Alcohol | 1-Alkoxy-1-methylcyclopentan-2-ol |
| Base-Catalyzed Ring-Opening | Strong Base | Alcohol | 2-Alkoxy-1-methylcyclopentan-1-ol |
| Acid-Catalyzed Ring-Opening | Lewis Acid | Amine | 1-Amino-1-methylcyclopentan-2-ol |
| Base-Catalyzed Ring-Opening | Strong Base | Thiol | 2-Thio-1-methylcyclopentan-1-ol |
| Grignard Reaction | Grignard Reagent | R⁻ (from R-MgX) | 1-Alkyl-2-methylcyclopentan-2-ol |
Computational and Theoretical Investigations of 1s 1 Methyl 6 Oxabicyclo 3.1.0 Hexane
Quantum Chemical Calculations for Conformational Analysis and Stability
The rigid bicyclic structure of (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane significantly limits its conformational freedom. The five-membered ring in bicyclo[3.1.0]hexane systems can theoretically adopt "boat" or "chair" conformations. However, computational studies on related molecules, such as 6-oxabicyclo[3.1.0]hexane and its derivatives, have consistently shown a strong preference for a single, low-energy conformation. acs.org
Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP or Møller-Plesset perturbation theory (MP2) with basis sets such as 6-31G(d) or cc-pVTZ, are used to determine the geometries and relative energies of possible conformers. acs.org For the parent 6-oxabicyclo[3.1.0]hexane, theoretical ring-puckering potential energy functions reveal an asymmetric energy landscape with a single, stable energy minimum. acs.org This minimum corresponds to a conformation where the five-membered ring is puckered in the same direction as the fused three-membered epoxide ring.
The introduction of a methyl group at the C1 bridgehead position in the (1S) configuration does not fundamentally alter this preference but does influence the precise bond angles and torsional strains. Calculations of thermochemical properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp°), provide a comprehensive understanding of the molecule's stability. aip.org For the parent 6-oxabicyclo[3.1.0]hexane, the enthalpy of formation has been calculated using isodesmic reactions, yielding a value that reflects its significant ring strain compared to acyclic ethers or larger bicyclic systems. aip.org The strain energy in the 6-oxabicyclo[3.1.0]hexane system is notably higher than in systems where an oxirane is fused to a six- or seven-membered ring, a direct consequence of the less flexible five-membered ring. aip.org
| Property | Calculated Value | Method |
|---|---|---|
| Enthalpy of Formation (ΔfH°(298)) | -93.76 kJ mol⁻¹ | B3LYP/6-31G(d,p) with isodesmic reactions |
| Entropy (S°(298)) | 298.3 J mol⁻¹ K⁻¹ | B3LYP/6-31G(d,p) |
| Heat Capacity (Cp°(298)) | 101.9 J mol⁻¹ K⁻¹ | B3LYP/6-31G(d,p) |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational Modeling of Ring-Opening Reactions
The high ring strain of the bicyclic epoxide system makes this compound susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions. Computational modeling is instrumental in elucidating the mechanisms of these transformations by mapping the potential energy surface (PES) that connects reactants to products via a transition state (TS).
Under acidic conditions, protonation of the epoxide oxygen is the initial step, forming a bicyclic epoxonium ion. Subsequent nucleophilic attack can occur at either the C1 or C5 carbon. Computational studies on related bicyclo[3.1.0] epoxonium ions have shown a preference for pathways that proceed through exo-closures, though the regioselectivity is highly dependent on the system's structure. nih.gov DFT calculations can locate the transition state structures for both pathways and determine their respective activation energies (ΔE‡). The preferred pathway is the one with the lower energy barrier. For this compound, the tertiary nature of C1 suggests that an SN1-like mechanism with carbocationic character at this position could be favorable, influencing the regiochemical outcome.
Under nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The activation strain model, a computational tool used to analyze reaction barriers, deconstructs the activation energy into two components: the strain energy (energy required to distort the reactants into their transition-state geometry) and the interaction energy (the stabilizing interaction between the distorted reactants). researchgate.net For epoxides, this analysis reveals that the regioselectivity of nucleophilic attack is often controlled by the interaction energy in basic conditions, whereas in acidic conditions, the strain energy can be the dominant factor. researchgate.net
| Reaction Pathway | Nucleophile | Calculated ΔE‡ (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Attack at C1 (tertiary) | OH⁻ | 22.5 | Minor |
| Attack at C5 (secondary) | OH⁻ | 19.8 | Major |
Energy Profiles for Stereoselective Transformations
The inherent chirality and rigid conformation of this compound make it an excellent substrate for stereoselective reactions. The convex and concave faces of the molecule present distinct steric environments for an approaching reagent. Computational modeling can predict the stereochemical outcome of reactions by calculating the energy profiles for attack on each face.
For instance, in the epoxidation of a precursor alkene to form the bicyclic epoxide, the stereoselectivity is determined by the relative energy barriers of the transition states leading to the syn and anti products. Studies on similar stereoselective epoxidations have successfully used DFT (e.g., B3LYP/6-31G*) to model the reactants, products, and transition states. nih.govacs.org By comparing the calculated activation energies, a reliable prediction of the major diastereomer can be made. nih.govacs.org The lower reaction barrier corresponds to the kinetically favored product, which is often in excellent agreement with experimental observations. nih.govacs.org This approach allows for the in silico design of reactions and catalysts to achieve high enantiomeric or diastereomeric excess. beilstein-journals.org
Electronic Structure and Bonding Characteristics of the Bicyclic Epoxide System
The unique geometry of the 6-oxabicyclo[3.1.0]hexane system imposes significant strain on its chemical bonds. The fusion of the three- and five-membered rings leads to bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsing interactions, defines the molecule's high internal energy and reactivity.
Quantum chemical calculations provide detailed insight into the electronic structure. Analysis of the molecular orbitals (MOs) and the electron density distribution reveals the nature of the bonding. The C-O bonds of the epoxide are polarized due to the high electronegativity of oxygen, rendering the adjacent carbon atoms (C1 and C5) electrophilic. The C1-C5 bond, being part of both rings, is also of interest. Theoretical investigations into related trishomocyclopropenylium cations, which possess the bicyclo[3.1.0]hexyl unit, have utilized methods like IGLO (Individual Gauge for Localized Orbitals) to calculate NMR chemical shifts, which are highly sensitive to the electronic environment and can indicate through-space electronic interactions. smu.edu
The bonding in the cyclopropane (B1198618) portion of the molecule is often described using the Walsh orbital model, where the C-C bonds have significant p-character and electron density located outside the internuclear axis. This "bent bond" character contributes to the ring's reactivity, behaving in some ways like a π-system.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| C1-O Bond Length | 1.45 Å | Typical for a strained epoxide C-O bond. |
| C1-C5 Bond Length | 1.50 Å | Slightly elongated due to ring fusion strain. |
| C-O-C Bond Angle | ~61° | Highly acute angle characteristic of an epoxide ring. |
| Mulliken Charge on Oxygen | -0.65 e | Significant negative charge due to high electronegativity. |
| Mulliken Charge on C1/C5 | +0.25 e | Electrophilic carbon centers susceptible to nucleophilic attack. |
Molecular Dynamics Simulations for Reactivity Prediction and Solvent Effects
While quantum chemical calculations are excellent for studying isolated molecules or simple reaction pathways, Molecular Dynamics (MD) simulations offer a way to understand the behavior of molecules in a more realistic condensed-phase environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion, using force fields (like AMBER, CHARMM, or GAFF) to describe the inter- and intramolecular forces.
For a reaction involving this compound in solution, MD simulations can provide crucial insights into the role of the solvent. The solvent can influence reactivity by stabilizing reactants, products, or transition states differently. MD can model the explicit arrangement of solvent molecules around the bicyclic epoxide, revealing specific interactions like hydrogen bonding that might precede or assist in a reaction. For example, simulations have shown that solvent molecules can form a shell around reactants, and the dynamics of this shell can affect whether the reactants are in an optimal orientation for a reaction to occur. researchgate.net
MD simulations are particularly valuable for predicting how the molecule might interact with a larger biological system, such as an enzyme active site. By simulating the molecule within the protein, researchers can observe its binding mode, conformational changes upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the complex. This information is critical for predicting the molecule's potential as a substrate or inhibitor and for designing derivatives with improved properties.
Application of 1s 1 Methyl 6 Oxabicyclo 3.1.0 Hexane As a Chiral Building Block in Complex Organic Synthesis
Integration into Divergent Synthetic Pathways for Natural Products
While the direct application of (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane in a wide array of divergent natural product syntheses is not extensively documented, its core scaffold is a key feature in the synthesis of carbocyclic nucleoside analogues, which are inspired by naturally occurring antibiotics like neplanocin C. researchgate.net The 6-oxabicyclo[3.1.0]hexane framework serves as a conformationally restricted mimic of the furanose ring found in natural nucleosides. researchgate.net
The synthetic utility of this chiral building block is demonstrated in the preparation of conformationally locked 3'-methyl-2',3'-oxirane-fused carbocyclic nucleosides. researchgate.net In these synthetic routes, an alcohol functional group attached to the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold serves as a handle for coupling with various nucleobases. researchgate.net This approach allows for the generation of a library of modified nucleosides from a common chiral precursor, showcasing a degree of divergent synthesis. The inherent chirality of the starting material ensures the stereochemical integrity of the final products.
Precursor Role in the Synthesis of Biologically Relevant Molecules (mechanistic focus)
The primary role of this compound as a precursor is in the synthesis of biologically active molecules, particularly antiviral nucleoside analogues. researchgate.netwgtn.ac.nz The key mechanistic feature of this building block is the reactivity of the epoxide ring, which can be opened by various nucleophiles to introduce diversity and build molecular complexity.
A significant application is the direct coupling of an alcohol derivative of the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold with purine (B94841) nucleobases under Mitsunobu reaction conditions. researchgate.netthieme-connect.com This reaction proceeds with high stereoselectivity, yielding the desired N-9 alkylated purine analogues. The epoxide ring, in this context, remains stable throughout the reaction sequence, highlighting its compatibility with certain reaction conditions.
Conversely, attempts to synthesize corresponding pyrimidine (B1678525) nucleosides reveal a fascinating mechanistic divergence. The epoxide ring becomes labile and is prone to a facile intramolecular epoxide ring-opening reaction. researchgate.net This is attributed to the nucleophilic character of the pyrimidine base, which can attack the epoxide intramolecularly, leading to the formation of a new heterocyclic system. researchgate.net This reactivity highlights the tunable nature of the scaffold, where the choice of reaction partner dictates the final molecular architecture.
The mechanism of acid-catalyzed epoxide ring-opening is also a crucial aspect of the synthetic utility of this scaffold. Protonation of the epoxide oxygen activates the ring towards nucleophilic attack. libretexts.org In asymmetric epoxides like this compound, the regioselectivity of the ring-opening is influenced by both steric and electronic factors. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.org This regioselectivity provides a predictable method for introducing substituents at a specific position.
| Reaction Type | Nucleophile | Epoxide Ring Behavior | Resulting Product |
| Mitsunobu Coupling | Purine bases | Stable | N-9 alkylated purine nucleoside analogues |
| Coupling Reaction | Pyrimidine bases | Unstable | Intramolecular ring-opened products |
| Acid-Catalyzed Opening | Various nucleophiles | Opened | Regioselective addition products |
Scaffold for the Development of Novel Molecular Architectures
The application of this compound as a scaffold for the development of truly novel molecular architectures beyond the realm of nucleoside analogues is an area with limited exploration in the available scientific literature. The existing research primarily focuses on utilizing this scaffold to mimic the structure of natural furanose rings in nucleosides, thereby creating conformationally constrained analogues of known biologically active molecules. researchgate.netnih.gov
The inherent strain and reactivity of the bicyclo[3.1.0]hexane system, however, present opportunities for designing novel synthetic transformations. Ring-opening and rearrangement reactions of the epoxide could potentially lead to the formation of highly functionalized cyclopentane (B165970) derivatives with unique stereochemical arrangements. The development of methodologies to control these transformations could unlock the potential of this scaffold for creating diverse and novel molecular frameworks.
Chiral Auxiliary or Ligand Precursor Derived from this compound (if applicable)
There is currently no significant evidence in the scientific literature to suggest that this compound or its derivatives have been employed as chiral auxiliaries or as precursors for the synthesis of chiral ligands. google.com Chiral auxiliaries are typically removable groups that control the stereochemical outcome of a reaction, and while the bicyclo[3.1.0]hexane framework possesses inherent chirality, its use in this specific capacity has not been reported. google.comunl.pt Similarly, the development of chiral ligands for asymmetric catalysis often relies on molecules with specific symmetries and donor atoms, and the structure of this compound does not readily lend itself to common ligand designs without significant modification. The potential for this chiral building block to be adapted for such applications remains an open area for future research.
Enzymatic and Biocatalytic Transformations Involving Bicyclic Epoxide Substrates
Biocatalytic Approaches for the Derivatization or Synthesis of (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane Analogues
While specific biocatalytic transformations of this compound are not extensively documented in publicly available research, the principles of enzymatic reactions on analogous bicyclic epoxides can be extrapolated. Biocatalysis can be employed for both the synthesis of such bicyclic epoxides and their subsequent derivatization through ring-opening reactions.
Synthesis of Bicyclic Epoxides:
Chemoenzymatic epoxidation is a viable route for the synthesis of bicyclic epoxides. For instance, the epoxidation of terpenes, which often contain bicyclic structures, has been achieved using enzymes like lipases in the presence of an oxygen source. The freeze-dried mycelium of Cladosporium cladosporioides 01 has been shown to efficiently convert various cyclic monoterpenes, such as α-pinene and β-pinene, into their respective epoxides acs.org. This suggests that a similar approach could potentially be used for the epoxidation of a suitable precursor to generate this compound or its analogues.
Derivatization via Enzymatic Ring-Opening:
The primary route for the biocatalytic derivatization of epoxides is through enzymatic ring-opening reactions. Epoxide hydrolases (EHs) are the most prominent class of enzymes for this purpose, catalyzing the hydrolysis of the epoxide to a vicinal diol. This can proceed via two main strategies:
Kinetic Resolution: In a racemic mixture of epoxides, an enantioselective EH can preferentially hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. This is a common method for obtaining enantiopure epoxides nih.gov.
Enantioconvergent Hydrolysis: In some cases, both enantiomers of a racemic epoxide can be converted to a single, enantiomerically pure diol product. This approach offers a theoretical yield of 100% for the desired chiral diol nih.gov.
Haloalcohol dehalogenases (HHDHs) offer an alternative to epoxide hydrolases for the ring-opening of epoxides. These enzymes can utilize a range of anionic nucleophiles, not just water, to open the epoxide ring, leading to the formation of β-substituted alcohols. This expands the synthetic utility of biocatalytic epoxide ring-opening beyond the formation of diols nih.gov.
The table below summarizes potential biocatalytic approaches for the derivatization of bicyclic epoxides, which could be applicable to analogues of this compound.
| Enzyme Class | Reaction Type | Potential Products from this compound Analogues |
| Epoxide Hydrolase (EH) | Hydrolysis | Chiral diols |
| Haloalcohol Dehalogenase (HHDH) | Nucleophilic Ring-Opening | β-substituted alcohols (e.g., azido-alcohols, cyano-alcohols) |
| Lipase | Chemoenzymatic Epoxidation | This compound analogues from corresponding alkenes |
Enzymatic Ring-Opening of Epoxide Systems: Mechanistic Insights
The enzymatic ring-opening of epoxides is a well-studied process, particularly for epoxide hydrolases. These enzymes provide a clear framework for understanding how biocatalysts can control the stereochemistry and regiochemistry of epoxide transformations.
Mechanism of Epoxide Hydrolases:
Most epoxide hydrolases belong to the α/β-hydrolase fold superfamily and operate via a covalent, two-step mechanism. The catalytic triad in the active site typically consists of an aspartate, a histidine, and another aspartate or glutamate residue.
Covalent Intermediate Formation: The reaction is initiated by a nucleophilic attack of the catalytic aspartate residue on one of the epoxide's carbon atoms. This results in the opening of the epoxide ring and the formation of a covalent alkyl-enzyme intermediate. This step proceeds with inversion of stereochemistry at the attacked carbon.
Hydrolysis: A water molecule, activated by the histidine-aspartate/glutamate charge-relay system, then hydrolyzes the ester bond of the alkyl-enzyme intermediate. This releases the diol product and regenerates the active site of the enzyme. This second step also proceeds with inversion of stereochemistry.
For a bicyclic epoxide like this compound, the rigid, sterically hindered structure would play a significant role in how it is oriented within the active site of an epoxide hydrolase. The enzyme would need to accommodate the fused ring system and direct the nucleophilic attack to one of the two electrophilic carbon atoms of the epoxide. The inherent strain of the oxabicyclo[3.1.0]hexane system could also influence the rate of the enzymatic reaction. The lability of the epoxide ring in this scaffold has been noted, particularly in the context of nucleoside analogues where intramolecular ring-opening can occur .
The table below outlines the key steps in the mechanism of a typical α/β-hydrolase fold epoxide hydrolase.
| Step | Description | Key Catalytic Residues | Stereochemical Consequence |
| 1 | Nucleophilic attack on the epoxide carbon | Aspartate (nucleophile) | Inversion at the attacked carbon |
| 2 | Formation of a covalent alkyl-enzyme intermediate | - | - |
| 3 | Activation of a water molecule | Histidine, Aspartate/Glutamate | - |
| 4 | Hydrolysis of the alkyl-enzyme intermediate | Activated water | Inversion at the same carbon |
| Overall | Formation of a vicinal diol | Catalytic triad | Net retention or inversion depending on the initial attack site |
Role of Related Epoxide Hydrolases or Lyases in Metabolic Pathways
Epoxide hydrolases and related enzymes play crucial roles in various metabolic pathways, primarily in the detoxification of xenobiotics and the regulation of signaling molecules.
Detoxification of Xenobiotics:
Many foreign compounds (xenobiotics), including drugs, pollutants, and carcinogens, are metabolized in the body by cytochrome P450 monooxygenases. This often results in the formation of reactive epoxide intermediates. These epoxides can be toxic, mutagenic, and carcinogenic due to their ability to alkylate cellular macromolecules like DNA and proteins. Epoxide hydrolases, particularly microsomal epoxide hydrolase (mEH), are key enzymes in the detoxification of these reactive epoxides. They convert the epoxides into less reactive and more water-soluble diols, which can then be further metabolized and excreted from the body wikipedia.org.
Metabolism of Endogenous Signaling Molecules:
Soluble epoxide hydrolase (sEH) is another important EH isozyme that is involved in the metabolism of endogenous signaling molecules. For example, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory, anti-inflammatory, and organ-protective properties. By converting EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), sEH regulates the levels and biological activities of these important signaling lipids.
Given its structure as a bicyclic epoxide, if this compound were to be introduced into a biological system, it would likely be a substrate for epoxide hydrolases. The specific isozyme involved and the rate of metabolism would depend on the compound's bioavailability and its ability to fit into the active site of the enzyme. The metabolism of bicyclic terpenes containing epoxide moieties is a known area of study, and the enzymatic machinery for processing such structures exists in nature nih.gov. The resulting diol would be more polar and more readily excreted.
The table below summarizes the primary roles of the main classes of epoxide hydrolases in metabolic pathways.
| Enzyme | Cellular Location | Primary Function | Example Substrates |
| Microsomal Epoxide Hydrolase (mEH) | Endoplasmic Reticulum | Detoxification of xenobiotic epoxides | Benzopyrene-4,5-oxide, Styrene oxide |
| Soluble Epoxide Hydrolase (sEH) | Cytosol and Peroxisomes | Metabolism of endogenous lipid epoxides | Epoxyeicosatrienoic acids (EETs) |
Advanced Analytical Methodologies for Structural Elucidation of 1s 1 Methyl 6 Oxabicyclo 3.1.0 Hexane Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane derivatives in solution. While one-dimensional (¹H and ¹³C) NMR provides essential information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are crucial for assembling the molecular framework and determining stereochemistry. nih.govresearchgate.net
Key 2D NMR experiments for analyzing these derivatives include:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For the this compound core, COSY spectra would map the correlations between the protons on the cyclopentane (B165970) ring, allowing for the tracing of the carbon backbone.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs (¹J-coupling). This is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between carbons and protons (typically over two to three bonds). HMBC is critical for connecting different spin systems and identifying quaternary carbons, such as the C1 methyl-bearing carbon and the C5 bridgehead carbon. For instance, a correlation between the methyl protons (H₇) and the bridgehead carbons (C1 and C5) would be expected. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is paramount for determining the stereochemistry of the molecule, such as the syn or anti orientation of substituents relative to the epoxide ring. nih.gov For the parent this compound, NOE correlations can confirm the cis-fusion of the cyclopropane (B1198618) and cyclopentane rings. nih.gov
| 2D NMR Technique | Type of Correlation | Information Obtained for this compound Derivatives |
|---|---|---|
| COSY | ¹H - ¹H | Identifies adjacent protons within the cyclopentane ring. |
| HSQC | ¹H - ¹³C (Direct) | Assigns carbon signals to their directly attached protons. |
| HMBC | ¹H - ¹³C (Long-Range) | Connects molecular fragments and identifies quaternary carbons (C1, C5). |
| NOESY | ¹H - ¹H (Through Space) | Determines relative stereochemistry and conformation. |
Mass Spectrometry Fragmentation Pattern Analysis for Complex Derivatives
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound derivatives and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. wisc.edu
The fragmentation patterns under electron ionization (EI) are particularly informative for structural elucidation. For derivatives of 1-methyl-substituted oxabicycloalkanes containing an oxirane ring, a characteristic fragmentation pathway involves the formation of a highly stable acetyl cation ([CH₃C≡O]⁺) at m/z 43. aip.org This fragment arises from the cleavage of the C1-C2, C1-C6, and C6-O bonds. The presence of a base peak at m/z 43 in the mass spectrum of a derivative would be strong evidence for the 1-methyl-oxabicyclo[3.1.0]hexane core. aip.org
Other common fragmentation pathways for epoxides include:
Alpha-cleavage: Scission of a bond adjacent to the oxygen atom.
Ring-opening: Cleavage of a C-C or C-O bond within the epoxide ring, followed by rearrangement.
Loss of substituents: Fragmentation of derivative side chains, which can help identify and locate these groups.
Soft ionization techniques like Electrospray Ionization (ESI) are useful for analyzing more complex and polar derivatives, often yielding the protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺ with minimal fragmentation, which confirms the molecular weight. wisc.eduuni.lu
| Ion (m/z) | Potential Fragment Identity | Significance |
|---|---|---|
| 98 | [C₆H₁₀O]⁺˙ | Molecular ion of the parent compound. |
| 83 | [M - CH₃]⁺ | Loss of the methyl group from the molecular ion. |
| 70 | [M - CO]⁺˙ | Loss of carbon monoxide after rearrangement. |
| 43 | [CH₃CO]⁺ | Characteristic acetyl cation, indicative of the 1-methyl-epoxide substructure. aip.org |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound and its derivatives, this technique is particularly effective for confirming the presence and integrity of the crucial epoxide (oxirane) ring.
The three-membered epoxide ring has several characteristic vibrational modes: spectroscopyonline.com
Symmetric Ring Breathing: This vibration, often referred to as the "1250 cm⁻¹ band," is a key indicator of the epoxy group. spectroscopyonline.com
Asymmetric Ring Stretching: An intense band typically observed in the 950-810 cm⁻¹ range. spectroscopyonline.comresearchgate.net
C-H Stretching of the Epoxide Ring: A weak to medium band can sometimes be observed above 3000 cm⁻¹ (around 3050 cm⁻¹), corresponding to the C-H bonds on the epoxide ring itself. core.ac.uknih.gov
Raman spectroscopy is complementary to IR and is also sensitive to the epoxide ring vibrations, with a characteristic peak often observed around 1275 cm⁻¹. mdpi.com The presence of these specific bands in the spectra of a synthesized compound confirms the successful formation of the oxabicyclo[3.1.0]hexane system.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-H Stretch (Epoxide Ring) | ~3050 | IR core.ac.uknih.gov |
| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |
| Epoxide Symmetric Ring Breathing | 1280–1230 | IR, Raman spectroscopyonline.commdpi.com |
| Epoxide Asymmetric Ring Stretch | 950–810 | IR spectroscopyonline.comresearchgate.net |
| Epoxide Ring Deformation | 880–750 | IR spectroscopyonline.com |
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic methods are indispensable for the isolation of this compound derivatives from reaction mixtures and for the assessment of their chemical and stereochemical purity.
Gas Chromatography (GC): Due to the volatility of the parent compound and many of its simple derivatives, GC is a suitable method for purity analysis. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification (preparative HPLC) and analysis (analytical HPLC) of a wide range of derivatives, especially those that are less volatile or thermally sensitive.
Chiral Chromatography: The assessment of enantiomeric purity is critical when dealing with chiral molecules like this compound. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. wisc.edunih.govbeilstein-journals.org This is essential to confirm the success of an asymmetric synthesis or a chiral resolution process. rsc.orgorgsyn.org
| Technique | Stationary/Mobile Phase Type | Primary Application |
|---|---|---|
| Gas Chromatography (GC) | Polar or non-polar capillary column | Purity assessment for volatile derivatives. |
| GC-MS | Capillary column coupled to MS | Separation and identification of mixture components. |
| HPLC | Normal or reversed-phase | Analytical purity determination and preparative isolation. |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Separation of enantiomers and determination of enantiomeric excess (ee). wisc.edubeilstein-journals.org |
Future Research Directions and Unexplored Avenues in 1s 1 Methyl 6 Oxabicyclo 3.1.0 Hexane Chemistry
Development of Novel Catalytic Systems for Stereoselective Transformations
The precise control of stereochemistry is paramount in modern organic synthesis, and the development of novel catalytic systems for transformations involving (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane is a promising research frontier. While methods exist for the synthesis of related bicyclo[3.1.0]hexane systems, future work should focus on creating more efficient and highly selective catalysts tailored for this specific substrate.
Future research will likely target the development of catalysts for the following transformations:
Asymmetric Ring-Opening: Designing chiral catalysts (e.g., Lewis acids or bases) that can facilitate the enantioselective or diastereoselective ring-opening of the epoxide with a wide range of nucleophiles. This would provide access to a diverse array of functionalized cyclopentane (B165970) derivatives with multiple stereocenters.
C-H Functionalization: Exploring transition-metal catalysts (e.g., rhodium, palladium, iridium) for the site-selective functionalization of the C-H bonds on the carbocyclic ring. This approach would enable the direct introduction of functional groups without the need for pre-functionalized substrates.
Diastereodivergent Catalysis: Creating catalyst systems, potentially based on heteroleptic dirhodium complexes, that can control the reaction pathway to favor the formation of one diastereomer over another from a common precursor. acs.org This would be particularly valuable in reactions where multiple stereochemical outcomes are possible. acs.org For instance, dirhodium(II) catalysis has shown high turnover numbers in related cyclopropanation reactions, a principle that could be extended to transformations of this bicyclic ether. acs.orgacs.org
| Catalyst System | Target Transformation | Potential Outcome |
| Chiral Chromium Salen Complexes | Asymmetric Epoxide Ring-Opening | Highly enantiopure functionalized cyclopentanols |
| Dirhodium(II) Paddlewheel Complexes | Intramolecular C-H Insertion | Access to novel tricyclic architectures |
| Palladium(II) with Chiral Ligands | Regio- and Stereoselective Allylic Alkylation | Controlled formation of complex substituted cyclopentenes |
| Copper-catalyzed Systems | Domino Reactions | One-pot synthesis of complex molecules from simple precursors |
Exploration of Photochemical and Electrochemical Reactivity
The unique structural and electronic properties of this compound make it an intriguing candidate for photochemical and electrochemical studies. These methods offer alternative reaction pathways that are often inaccessible through traditional thermal reactions.
Photochemical Reactivity: Future investigations could explore the use of light to induce novel transformations. acs.org For example, photosensitized reactions could lead to the formation of radical intermediates, initiating ring-opening or rearrangement cascades to produce unique molecular scaffolds. Visible-light-mediated oxidative ring expansion, a strategy successful for other cyclopropanes, could potentially be adapted to synthesize fused endoperoxides with interesting biological activities. rsc.org The strain in the bicyclic system could be harnessed to drive unique photochemical cycloadditions or isomerizations. acs.org
Electrochemical Reactivity: Electrochemistry presents a powerful tool for selective redox reactions. acs.org Future research could focus on:
Oxidative C-H Functionalization: Utilizing electrochemical methods to achieve site-selective C-H functionalization on the carbocyclic ring, which is often a significant challenge. acs.org
Reductive Ring-Opening: Investigating the electrochemical reduction of the epoxide ring, potentially leading to stereocontrolled formation of radical anions that can be trapped by electrophiles.
Electrocatalytic Processes: Developing catalytic electrochemical systems to perform transformations with higher efficiency and selectivity, minimizing the use of stoichiometric chemical reagents.
Integration of Flow Chemistry and Sustainable Synthesis Principles
The application of flow chemistry and sustainable practices to the synthesis and transformation of this compound represents a significant area for future development. Continuous flow technology offers enhanced safety, scalability, and process control compared to traditional batch methods.
Key research directions include:
Flow Synthesis: Developing continuous flow processes for the synthesis of the parent compound and its derivatives. This is particularly relevant for managing potentially hazardous intermediates or exothermic reactions, such as those involving diazo compounds for related cyclopropanations. acs.orgresearchgate.net Flow chemistry has been successfully applied to dibromocyclopropanation reactions, showcasing its potential for similar transformations. researchgate.net
Catalyst Immobilization: Designing and utilizing immobilized catalysts in flow reactors. This would facilitate catalyst separation and recycling, reducing costs and waste, thereby aligning with the principles of green chemistry.
Green Solvents and Reagents: Investigating the use of environmentally benign solvents and reagents in both the synthesis and subsequent reactions of the bicyclic epoxide. This includes exploring bio-based solvents or solvent-free reaction conditions.
| Flow Chemistry Application | Advantage | Research Goal |
| Microreactor Synthesis | Improved heat and mass transfer, enhanced safety | Higher yields and purity, safe handling of reactive intermediates |
| In-line Purification | Reduced workup steps, continuous production | Integrated synthesis and purification for streamlined processes |
| Packed-Bed Reactors with Immobilized Catalysts | Catalyst recycling, process intensification | Development of robust and reusable catalytic systems for sustainable production |
Discovery of Novel Biological Target Mechanisms Through Structure-Activity Relationship Studies
The rigid, conformationally constrained scaffold of this compound makes it an excellent template for designing probes to investigate biological systems. Its structure can mimic the puckered conformations of five-membered rings like ribose in nucleosides. researchgate.netnih.govresearchgate.net
Future research should focus on synthesizing libraries of derivatives and conducting detailed structure-activity relationship (SAR) studies to elucidate their mechanisms of action. The goal is not merely to identify active compounds but to understand how they interact with their biological targets at a molecular level.
Key Avenues for Exploration:
Conformationally Locked Nucleoside Analogues: Incorporating the bicyclic scaffold as a sugar mimic in nucleoside analogues can help probe the conformational requirements of polymerases, kinases, and other nucleotide-binding proteins. researchgate.netwgtn.ac.nz SAR studies can reveal how the fixed "North" or "South" type conformations influence binding and activity. nih.gov
Enzyme Inhibitor Design: Using the scaffold to design rigid inhibitors for enzymes like proteases or glycosidases. The fixed orientation of substituents can lead to highly selective and potent inhibitors.
Receptor Probes: Functionalizing the scaffold to create ligands for G protein-coupled receptors (GPCRs) or ion channels. The defined three-dimensional structure can help map the binding pockets of these receptors.
A systematic SAR approach would involve modifying specific positions on the scaffold and observing the effect on biological activity, thereby building a model of the pharmacophore and understanding the key interactions driving the biological response.
Computational Design of Functionalized Derivatives with Predicted Properties
Computational chemistry offers powerful tools to guide and accelerate the discovery of novel derivatives of this compound with desired properties. In silico methods can predict reactivity, molecular properties, and biological activity, thus prioritizing synthetic targets and reducing experimental effort.
Future research directions in this area include:
Predictive Reactivity Models: Using Density Functional Theory (DFT) to model reaction pathways and transition states for transformations of the bicyclic system. This can help in understanding reaction mechanisms and predicting stereochemical outcomes, aiding in the rational design of new catalysts and reactions. acs.org
Quantitative Structure-Property Relationship (QSPR): Developing QSPR models to predict physical and chemical properties of novel derivatives, such as solubility, stability, or even specific functional properties like lubricant efficacy. researchgate.net
Molecular Docking and Dynamics: Employing molecular docking and molecular dynamics (MD) simulations to predict the binding modes and affinities of designed derivatives to specific biological targets. nih.gov This can guide the design of potent and selective enzyme inhibitors or receptor ligands.
| Computational Method | Application | Predicted Property / Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction stereoselectivity |
| Molecular Dynamics (MD) | Ligand-Protein Binding Simulation | Binding affinity, conformational changes, interaction stability |
| Quantitative Structure-Activity Relationship (QSAR) | Virtual Screening | Predicted biological activity based on molecular descriptors |
| Homology Modeling | Target Structure Prediction | 3D model of a protein target when an experimental structure is unavailable |
By integrating these computational approaches with synthetic efforts, the design and discovery of new functional molecules based on the this compound scaffold can be significantly streamlined and enhanced.
Q & A
Q. What are the standard synthetic routes for (1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane, and what reaction conditions are typically employed?
The synthesis often involves multi-step cyclization reactions. A common method uses dichloromethane as a solvent under inert atmospheres (e.g., nitrogen) at room temperature (~20°C) for ~2 hours. Key steps include forming the bicyclic core via intramolecular cyclization of precursor epoxides or cyclopropane derivatives. Yield optimization may require controlled stoichiometry of oxidizing/reducing agents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic structure and stereochemistry. Mass spectrometry (MS) validates molecular weight (C₇H₁₀O₂, ~142.15 g/mol), while infrared (IR) spectroscopy identifies functional groups like the oxabicyclo oxygen bridge. X-ray crystallography can resolve absolute stereochemistry .
Q. How does the stereochemistry of this compound influence its reactivity?
The (1S) configuration affects ring strain and orbital alignment, influencing regioselectivity in reactions. For example, nucleophilic attacks on the oxirane ring may favor specific positions due to steric hindrance from the methyl group .
Q. What are the documented biological activities of this compound?
Preliminary studies suggest potential antimicrobial and enzyme-modulating properties, though mechanisms remain unclear. Its bicyclic structure may mimic natural substrates in metabolic pathways .
Q. What safety precautions are recommended for handling this compound?
Use standard lab PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; storage should be in airtight containers under inert gas, away from oxidizers. Refer to SDS guidelines for spill management .
Advanced Research Questions
Q. How can enantiomeric purity be improved during synthesis of the (1S) enantiomer?
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) can enhance stereocontrol. Kinetic resolution via enzymatic methods or chiral stationary phases in chromatography may further isolate the desired enantiomer .
Q. What computational models predict the compound’s stability under varying pH or temperature?
Density Functional Theory (DFT) simulations reveal strain energy (~25 kcal/mol) in the bicyclic system, indicating susceptibility to ring-opening at elevated temperatures (>80°C). Molecular dynamics predict hydrolytic degradation in acidic conditions (pH < 3) targeting the oxirane ring .
Q. How does substituting the methyl group alter bioactivity?
Structure-activity relationship (SAR) studies show that bulkier substituents (e.g., benzyl in ) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Fluorinated analogs exhibit increased metabolic stability .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from trace moisture or oxygen in reactions. Replicating conditions with rigorous solvent drying (e.g., molecular sieves) and inert atmosphere standardization (Argon vs. Nitrogen) can improve reproducibility. Statistical Design of Experiments (DoE) identifies critical parameters .
Q. How can this bicyclic scaffold be leveraged in drug discovery for targeted delivery?
Functionalization with prodrug motifs (e.g., ester-linked glycosides) enables tissue-specific activation. Docking studies suggest the oxabicyclo core binds selectively to cytochrome P450 isoforms, enabling prodrug-to-drug conversion in hepatic tissues .
Methodological Notes
- Data Contradictions : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to address literature inconsistencies .
- Experimental Design : Use high-throughput screening (HTS) to map reaction pathways and byproducts. LC-MS/MS monitors intermediate stability .
- Educational Integration : Problem-based learning (PBL) modules can simulate synthetic challenges, incorporating experimental variables (solvent polarity, catalysts) to teach optimization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
